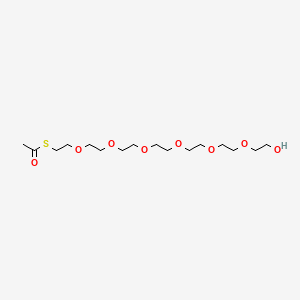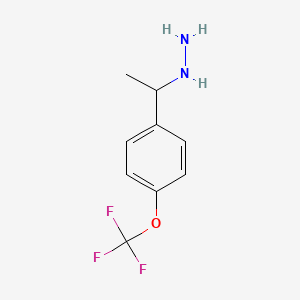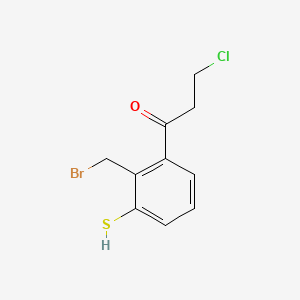
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium bromide and sulfur-containing compounds . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium thiolate.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common reagents used in these reactions include sodium bromide, sulfur-containing compounds, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-sulfur or carbon-carbon bonds. The mercapto group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-8-7(9(13)4-5-12)2-1-3-10(8)14/h1-3,14H,4-6H2 |
Clé InChI |
WTZOPKKYWDHLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)CBr)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


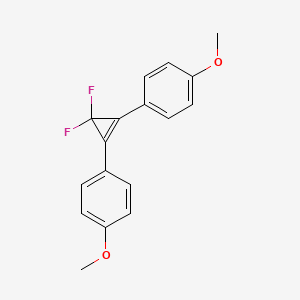
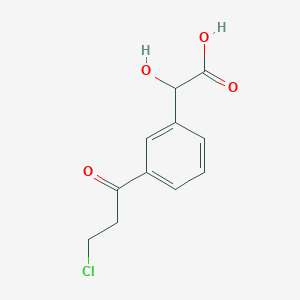
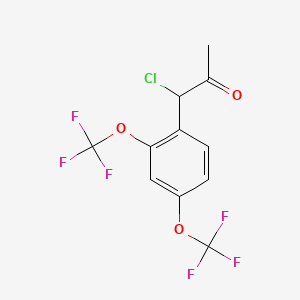
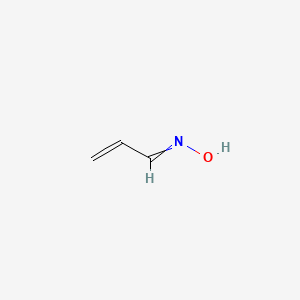
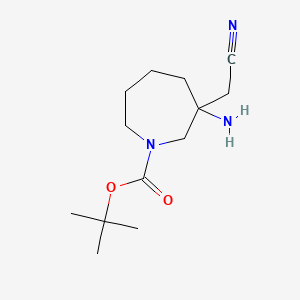

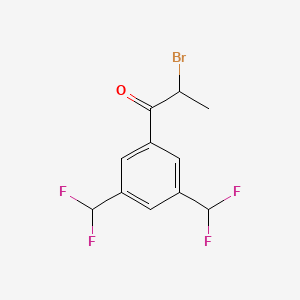
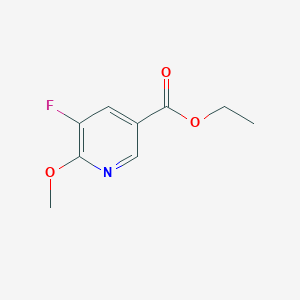
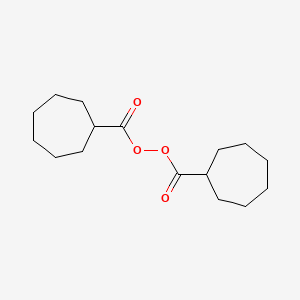


![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
